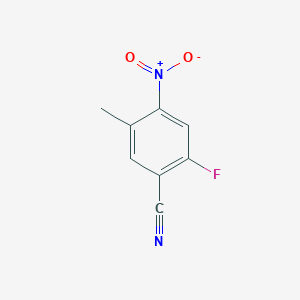

2-Fluoro-5-methyl-4-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

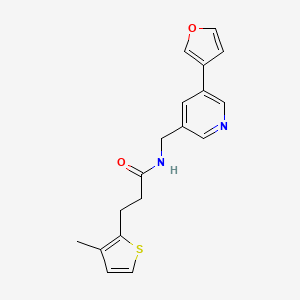

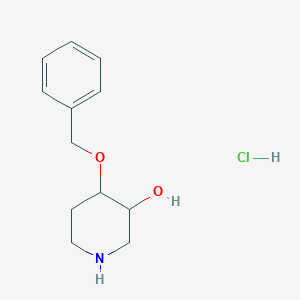

2-Fluoro-5-methyl-4-nitrobenzonitrile (CAS number 1803852-84-7) is a benzene derivative with a fluorine, a nitrile, and a nitro electron-withdrawing groups . The triple-substituted 2-fluoro-5-methyl-4-nitrobenzonitrile serves as an ideal scaffold for molecular design due to its unique reactivity profile, allowing for the introduction of various functional groups without the need for protective groups .

Synthesis Analysis

2-Fluoro-5-methyl-4-nitrobenzonitrile can be synthesized from 2-fluorobenzonitrile via nitration . Additionally, anti-tumor benzothiophene derivatives can be prepared from 2-fluoro-5-methyl-4-nitrobenzonitrile by reacting it with methyl thioglycolate (yielding 93%) . The synthetic route is customizable, enabling the introduction of different functional groups based on desired lipophilicity and binding affinity.Molecular Structure Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

Radiotracer Development for PET Imaging 2-Fluoro-5-methyl-4-nitrobenzonitrile's derivative, [(18)F]FPEB, is a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5). Researchers developed a routine production method for this radiotracer, which is significant for clinical research, demonstrating its utility in neuroscience and medical imaging (Lim, Labaree, Li, & Huang, 2014).

Thermophysical Studies The thermophysical behavior of nitrobenzonitriles, including variants similar to 2-Fluoro-5-methyl-4-nitrobenzonitrile, was studied using differential scanning calorimetry. These studies are crucial in understanding the physical properties and phase transitions of these compounds, which have implications in material science and chemistry (Jiménez, Roux, Dávalos, & Temprado, 2002).

Chemical Fixation of Carbon Dioxide Research on the catalyzed chemical fixation of CO2 with aminobenzonitriles, related to 2-Fluoro-5-methyl-4-nitrobenzonitrile, demonstrates the compound's potential in environmental chemistry. This fixation process, involving the formation of quinazoline-2,4(1H,3H)-diones, highlights the application in CO2 utilization and organic synthesis (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Study of Electronic and Structural Properties Investigations into the electronic and structural properties of compounds like 2-Fluoro-5-methyl-4-nitrobenzonitrile are crucial for understanding their potential applications in various fields, including materials science and molecular electronics (Kumar & Raman, 2017).

Understanding Molecular Geometries and Internal Rotational Barriers The study of molecular geometries and internal rotational barriers in aromatic nitro compounds, closely related to 2-Fluoro-5-methyl-4-nitrobenzonitrile, provides valuable insights into the molecular behavior and properties of these compounds (Chen & Chieh, 2002).

Synthesis of Pesticides Research into the synthesis of 3-fluoro-4-methylbenzonitrile, a compound structurally similar to 2-Fluoro-5-methyl-4-nitrobenzonitrile, showcases its practical importance in the development and production of new pesticides (Min, 2006).

Catalytic Hydrogenation Studies Studies on the hydrogenation of nitrobenzonitriles, closely related to 2-Fluoro-5-methyl-4-nitrobenzonitrile, using Raney nickel catalysts provide insights into chemical processes significant in organic synthesis and industrial chemistry (Koprivova & Červený, 2008).

Investigation of Isoxazoles from Nitrobenzonitrile Oxides The reaction of nitrobenzonitrile oxides with dipolarophiles, relevant to the study of 2-Fluoro-5-methyl-4-nitrobenzonitrile, offers valuable information on the synthesis and reactivity of isoxazoles, a class of compounds with various applications in organic and medicinal chemistry (Dorostkar-Ahmadi, Bakavoli, Moeinpour, & Davoodnia, 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-Fluoro-5-methyl-4-nitrobenzonitrile are currently unknown. This compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . It is an ideal scaffold for molecular design

Mode of Action

Each substituent on the benzene ring has different reactivities, which could potentially interact with various biological targets .

Pharmacokinetics

It is known that the compound is a white crystalline solid and is soluble in common organic solvents such as ethanol and dichloromethane, but almost insoluble in water . These properties could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methyl-4-nitrobenzonitrile. For instance, its solubility characteristics suggest that it may be more readily absorbed and distributed in lipid-rich environments due to its solubility in organic solvents . Additionally, its stability may be affected by temperature, as it should be stored at 2-8°C .

properties

IUPAC Name |

2-fluoro-5-methyl-4-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)7(9)3-8(5)11(12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVYNGGLNUJFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methyl-4-nitrobenzonitrile | |

CAS RN |

1803852-84-7 |

Source

|

| Record name | 2-fluoro-5-methyl-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2799715.png)

![2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2799722.png)

![4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2799724.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799725.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2799729.png)